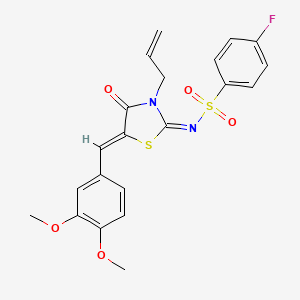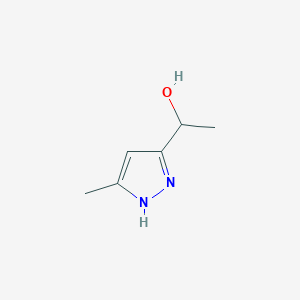
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C38H40N4O3 and its molecular weight is 600.763. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Binding Studies and Imaging Agents
- The compound has been explored for its binding affinity to sigma-2 receptors, indicating its potential as a ligand for studying receptor profiles in vitro. Radiolabeled analogues of benzamide derivatives have shown promise in positron emission tomography (PET) imaging studies to assess the sigma-2 receptor status of solid tumors, underscoring the compound's utility in cancer research and diagnostics (Xu et al., 2005).
Synthesis of Novel Compounds
- The synthesis of various benzamide derivatives has been a focal point of research, aiming at the development of compounds with potential analgesic, anti-inflammatory, antimicrobial, and antipsychotic activities. For instance, novel pyrazoles and triazoles bearing a dibromoquinazoline moiety have been synthesized and screened for their analgesic activity, revealing some compounds with promising profiles (Saad et al., 2011).
Antineoplastic and Enzyme Inhibition Studies
- Quinazoline derivatives have been synthesized and evaluated for their antineoplastic and enzyme inhibition properties, demonstrating the compound's potential in the development of new cancer therapies and as a tool in biochemical research (Markosyan et al., 2010).
Pharmacological and Structure-Activity Relationships
- Research has also delved into understanding the structure-activity relationships (SAR) of benzamide derivatives, facilitating the design of molecules with enhanced pharmacological profiles for treating various conditions, including mental health disorders (Norman et al., 1996).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 1-benzylpiperidine-4-carboxylic acid with 2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde, followed by reduction and acylation to form the final product.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde", "Sodium borohydride", "Acetic anhydride", "N,N-dimethylformamide", "Triethylamine", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "1. Condensation of 1-benzylpiperidine-4-carboxylic acid with 2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazoline-3-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide to form the intermediate product.", "2. Reduction of the intermediate product using sodium borohydride in methanol to form the corresponding alcohol.", "3. Acylation of the alcohol using acetic anhydride in the presence of triethylamine to form the acylated product.", "4. Purification of the acylated product using chloroform and sodium bicarbonate.", "5. Acidification of the purified product using hydrochloric acid to form the final product.", "6. Neutralization of the final product using sodium hydroxide and purification using sodium chloride." ] } | |
CAS番号 |
899915-60-7 |
製品名 |
N-(1-benzylpiperidin-4-yl)-4-((2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
分子式 |
C38H40N4O3 |
分子量 |
600.763 |
IUPAC名 |
N-(1-benzylpiperidin-4-yl)-4-[[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C38H40N4O3/c1-26-21-27(2)34(28(3)22-26)25-41-35-12-8-7-11-33(35)37(44)42(38(41)45)24-30-13-15-31(16-14-30)36(43)39-32-17-19-40(20-18-32)23-29-9-5-4-6-10-29/h4-16,21-22,32H,17-20,23-25H2,1-3H3,(H,39,43) |
InChIキー |
HCNWKWWJCRCJHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)


![2-Chloro-N-[2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]acetamide](/img/structure/B2766211.png)
![N,N-Dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)
![6-Bromo-2-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2766218.png)


![N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766224.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)